3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline
Overview
Description
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is a compound that is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors . It belongs to the 1,2,4-triazole family of compounds, which are significant heterocycles that exhibit broad biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring. This ring, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Docking and QSAR Studies in Kinase Inhibitors
The compound has been used in docking and quantitative structure–activity relationship (QSAR) studies, particularly with derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA). These studies help in understanding the molecular features that contribute to high inhibitory activity in c-Met kinase inhibitors, a crucial area in cancer research (Caballero et al., 2011).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline. For instance, various synthesized derivatives have shown significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Photophysical Properties and Fluorescence
A study on novel fluorescent triazole derivatives, including those derived from this compound, highlighted their utility in photophysical properties study. These compounds exhibit absorption in the ultraviolet region and emission in the blue region, which is crucial for various applications in material science (Padalkar et al., 2015).
Synthesis of Linezolid-like Molecules
This compound and its derivatives have been used in synthesizing linezolid-like molecules. These synthesized compounds exhibited good antitubercular activities, indicating their potential in developing new therapeutic agents (Başoğlu et al., 2012).
Synthesis of Antitumor Agents
The compound has been involved in the synthesis of intermediates for antitumor agents, such as nilotinib. This highlights its role in the development of pharmaceutical compounds aimed at treating cancer (Shijing, 2013).
Crystallographic Studies
In the field of crystallography, derivatives of this compound have been synthesized and characterized, which contributes to the understanding of molecular structures and intermolecular interactions (Shukla et al., 2014).
Photoluminescent Copper(I) Complexes
This compound has been utilized in the synthesis of photoluminescent copper(I) complexes. These complexes show potential in various applications due to their long-lived photoluminescence (Manbeck et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have been reported to exhibit inhibitory activity against the carbonic anhydrase-ii enzyme . Carbonic anhydrase-II is an enzyme that plays a crucial role in maintaining pH balance in tissues and transporting carbon dioxide and bicarbonate in the body .
Mode of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been found to exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-ii enzyme . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes it is involved in .
Biochemical Pathways
Given the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be inferred that the compound may influence the carbon dioxide and bicarbonate transport pathways, as well as ph regulation in tissues .
Result of Action
Based on the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may alter the enzyme’s activity, leading to changes in ph regulation and carbon dioxide and bicarbonate transport .
Properties
IUPAC Name |
3-fluoro-2-(1H-1,2,4-triazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUDTBRUMDMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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